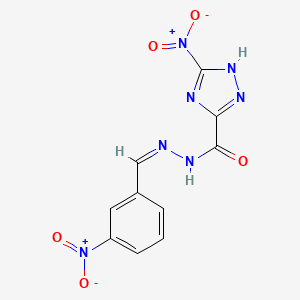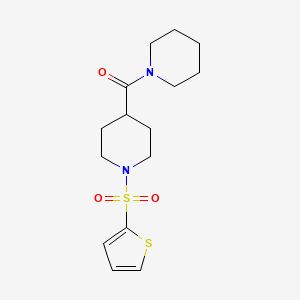![molecular formula C14H12Cl2N2O3S B6078531 N-{[(2,6-dichlorophenyl)amino]carbonyl}-4-methylbenzenesulfonamide](/img/structure/B6078531.png)
N-{[(2,6-dichlorophenyl)amino]carbonyl}-4-methylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[(2,6-dichlorophenyl)amino]carbonyl}-4-methylbenzenesulfonamide, commonly known as DCPC, is a chemical compound that has been extensively studied for its potential use in scientific research. DCPC is a sulfonamide derivative that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.
作用機序
DCPC inhibits the activity of carbonic anhydrases by binding to the active site of the enzyme. The sulfonamide group of DCPC interacts with the zinc ion at the active site of the enzyme, preventing the hydration of carbon dioxide. This results in a decrease in the activity of carbonic anhydrases, which can have a variety of downstream effects on physiological processes.
Biochemical and Physiological Effects
DCPC has been shown to have a variety of biochemical and physiological effects. In addition to its inhibitory effects on carbonic anhydrases, DCPC has been shown to inhibit the activity of other enzymes, including urease and α-chymotrypsin. DCPC has also been shown to have anti-inflammatory effects, and it has been investigated as a potential treatment for inflammatory diseases such as rheumatoid arthritis.
実験室実験の利点と制限
DCPC has several advantages for use in lab experiments. It is a potent inhibitor of carbonic anhydrases, making it a valuable tool for investigating the role of these enzymes in various biological processes. DCPC is also relatively easy to synthesize and obtain in high yields. However, DCPC does have some limitations. It is not selective for specific carbonic anhydrase isoforms, which can make it difficult to study the specific roles of individual isoforms. Additionally, DCPC has been shown to have some toxic effects, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on DCPC. One area of interest is the development of more selective carbonic anhydrase inhibitors that can target specific isoforms of the enzyme. Another area of interest is the investigation of the anti-inflammatory effects of DCPC and its potential use as a treatment for inflammatory diseases. Additionally, DCPC has been investigated as a potential treatment for osteoporosis, and further research in this area could lead to the development of new treatments for this condition.
合成法
DCPC is synthesized by reacting 2,6-dichloroaniline with 4-methylbenzenesulfonyl chloride in the presence of a base. The resulting product is then purified and recrystallized to obtain DCPC in its pure form. The synthesis of DCPC is a relatively simple process, and the compound can be obtained in high yields.
科学的研究の応用
DCPC has been used extensively in scientific research due to its ability to inhibit the activity of carbonic anhydrase enzymes. Carbonic anhydrases are a family of enzymes that catalyze the reversible hydration of carbon dioxide, and they play a critical role in a variety of physiological processes, including acid-base regulation, respiration, and bone resorption. DCPC has been shown to be a potent inhibitor of carbonic anhydrases, making it a valuable tool for investigating the role of these enzymes in various biological processes.
特性
IUPAC Name |
1-(2,6-dichlorophenyl)-3-(4-methylphenyl)sulfonylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N2O3S/c1-9-5-7-10(8-6-9)22(20,21)18-14(19)17-13-11(15)3-2-4-12(13)16/h2-8H,1H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDWOQSBHFQQTED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2=C(C=CC=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-Dichlorophenyl)-3-(4-methylphenyl)sulfonylurea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-fluorophenyl)-4-[(3-methyl-1-benzofuran-2-yl)carbonyl]piperazine](/img/structure/B6078459.png)
![2-(2-methoxyphenoxy)-N-[1-(3-phenylpropyl)-3-piperidinyl]acetamide](/img/structure/B6078463.png)

![1-[(4,5-dimethyl-3-thienyl)carbonyl]-4-(phenylsulfonyl)piperazine](/img/structure/B6078477.png)
![7-(2-phenylethyl)-2-(3-pyridinylcarbonyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6078478.png)

![7-(2-fluorophenyl)-N-(4-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B6078502.png)

![N-{1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]ethyl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B6078509.png)
![methyl 2-[({[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amino}carbonothioyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B6078512.png)
![2-chloro-N-({1-[(dimethylamino)sulfonyl]-3-piperidinyl}methyl)benzamide](/img/structure/B6078542.png)
![2-[2-(2,4-dichlorophenoxy)propanoyl]-N-methylhydrazinecarbothioamide](/img/structure/B6078543.png)

![(4-chloro-2-methylphenyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone](/img/structure/B6078556.png)